molecular formula C34H46N2O8 B12296676 Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate

Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate

Cat. No.: B12296676
M. Wt: 610.7 g/mol
InChI Key: HCKVCYQEWXPCHP-ATLWNKLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with tert-butyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include tert-butyl acetoacetate, methylamine, and phenylacetic acid. The synthesis process may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction where the starting materials are heated under reflux with a suitable catalyst.

    Substitution Reactions: Introduction of the tert-butyl and phenyl groups can be done through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also emphasize the importance of safety and environmental considerations, ensuring that the synthesis is both cost-effective and sustainable.

Chemical Reactions Analysis

Types of Reactions

Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.

    Medicine: Potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate
  • Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-aminopyrrolidine-1,2-dicarboxylate

Uniqueness

Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C34H46N2O8

Molecular Weight

610.7 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,3S)-3-phenylpyrrolidine-1,2-dicarboxylate;1-O-tert-butyl 2-O-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/2C17H23NO4/c2*1-17(2,3)22-16(20)18-11-10-13(14(18)15(19)21-4)12-8-6-5-7-9-12/h2*5-9,13-14H,10-11H2,1-4H3/t2*13-,14-/m10/s1

InChI Key

HCKVCYQEWXPCHP-ATLWNKLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OC)C2=CC=CC=C2.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)OC)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)C2=CC=CC=C2.CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.